2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
2-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c21-19(26)15-8-4-5-9-16(15)22-18(25)10-14-12-27-20-23-17(11-24(14)20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYLRHYNWUECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acetamido and benzamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways essential for cancer cell proliferation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Cytotoxic Activity of Selected Imidazo[2,1-b]thiazole Derivatives
*Pyridinyl substituent in 5l includes a 4-(4-methoxybenzyl)piperazine group.
Key Findings:
Core Heterocycle Impact :
- Imidazo[2,1-b]thiazoles (e.g., 5l) exhibit superior cytotoxicity (IC50 = 1.4 μM) compared to benzoxazole derivatives (e.g., 12c, IC50 = 18.9 μM) . This suggests the imidazothiazole scaffold enhances pro-apoptotic signaling.
- Benzimidazole analogs (e.g., W1) prioritize antimicrobial over anticancer activity, indicating heterocycle specificity in target engagement .
Substituent Effects :
- Chloro Groups : 4-Chloro substitution on the phenyl ring (e.g., 5l) enhances cytotoxicity (IC50 = 1.4 μM) compared to unsubstituted phenyl (5a, IC50 = 22.6 μM) .
- Amide Modifications : Pyridinyl derivatives with extended piperazine groups (e.g., 5l) improve VEGFR2 inhibition and selectivity for triple-negative breast cancer (MDA-MB-231) . Benzamide substituents (target compound) may optimize solubility or protein binding but require further validation.
Selectivity Trends :
- Compound 5l shows 16.1-fold selectivity for MDA-MB-231 over HepG2, attributed to its 4-methoxybenzyl-piperazine group enhancing tumor-specific uptake .
Biological Activity
The compound 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide , a derivative of imidazo[2,1-b]thiazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 317.42 g/mol. The synthesis typically involves the reaction of 2-aminothiazole with substituted acetophenones under controlled conditions to yield the imidazo[2,1-b]thiazole core, followed by acylation to form the final product.
Synthetic Route
- Step 1 : Reaction of 2-aminothiazole with α-bromoacetophenone.
- Step 2 : Acylation with acetamide derivatives.
This method has been optimized for yield and purity in both laboratory and industrial settings.
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its cytotoxicity and antimicrobial properties.
Cytotoxicity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
A comparative analysis with related compounds revealed that modifications in the thiazole ring can enhance or diminish cytotoxicity, suggesting structure-activity relationships that are critical for drug design.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results indicated:
- Gram-negative Bacteria : Effective against E. coli and S. typhimurium.
- Gram-positive Bacteria : Notable inhibition against S. aureus.
Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, showing promising broad-spectrum activity.
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
- Antitumor Activity :
- Molecular Docking Studies :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
